N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine
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Overview
Description
N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a cyclohexyl group and five methyl groups attached to the piperidine ring, making it highly substituted and sterically hindered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with cyclohexyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert any oxidized forms back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its steric properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the cyclohexyl and methyl groups can influence the binding affinity and specificity of the compound, making it a valuable tool in the study of molecular interactions and drug design.
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound lacking the cyclohexyl group.
2,2,6,6-Tetramethylpiperidine: Another derivative with fewer methyl groups.
Cyclohexylamine: A simpler amine with a cyclohexyl group but without the piperidine ring.
Uniqueness
N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine is unique due to its highly substituted structure, which imparts significant steric hindrance and influences its chemical reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with molecular targets.
Properties
IUPAC Name |
N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-15(2)11-14(12-16(3,4)18(15)5)17-13-9-7-6-8-10-13/h13-14,17H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOUGXMXMLQBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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